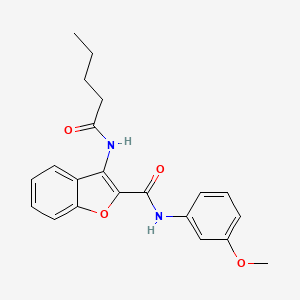
N-(3-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may also include yield percentages and any challenges or considerations in the synthesis process .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy are often used for this .Chemical Reactions Analysis
This involves detailing the reactions the compound can undergo, including reactants, products, and conditions. It may also include the compound’s reactivity and stability .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and spectral data. It may also include the compound’s behavior under various conditions .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(3-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide and its analogs have been synthesized through various chemical reactions, aiming to explore their structural and functional properties. For example, Hassan et al. (2014) described the synthesis and characterization of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, focusing on their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). Similarly, Abu-Hashem et al. (2020) synthesized novel derivatives derived from visnaginone and khellinone, evaluating their analgesic and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmacological Evaluation
The pharmacological evaluation of derivatives of N-(3-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide has been a significant focus of research, aiming to identify potential therapeutic applications. For instance, the study by Silva et al. (2022) investigated a simplified derivative for its anthelmintic properties against the nematode Toxocara canis, finding it to have promising activity with a lower cytotoxicity profile compared to albendazole (Silva, Mengarda, Lemes, Lescano, Souza, Lago, & de Moraes, 2022).
Antibacterial and Anti-inflammatory Activity
Further studies have also explored the antibacterial and anti-inflammatory potential of N-(3-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide derivatives. For example, Pitucha et al. (2011) synthesized N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives, showing significant activity against various strains of Staphylococcus aureus, including methicillin-sensitive and methicillin-resistant strains (Pitucha, Kosikowska, Urszula, & Malm, 2011).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as the ketamine analogue methoxetamine and 3- and 4-methoxy analogues of phencyclidine, are high affinity and selective ligands for theglutamate NMDA receptor . This receptor plays a crucial role in synaptic plasticity and memory function, making it a potential target for the compound.
Mode of Action
Similar compounds act ashigh-affinity ligands for the glutamate NMDA receptor . Ligands bind to the receptor and modulate its activity, which can lead to changes in neural signaling. This interaction may explain the psychotomimetic effects observed in human users .
Biochemical Pathways
Compounds that act on the glutamate nmda receptor, like the ketamine analogue methoxetamine, can influence variousneurotransmitter systems and neural pathways . These effects can lead to changes in perception, mood, and cognition.
Pharmacokinetics
Similar compounds like curcumin have been found to havelow systemic bioavailability following oral dosing . This suggests that the compound may also have low bioavailability, potentially limiting its effectiveness.
Result of Action
The interaction of similar compounds with the glutamate nmda receptor can lead to changes in neural signaling, potentially resulting inaltered perception, mood, and cognition .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-3-(pentanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-3-4-12-18(24)23-19-16-10-5-6-11-17(16)27-20(19)21(25)22-14-8-7-9-15(13-14)26-2/h5-11,13H,3-4,12H2,1-2H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRXQRATURCCIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

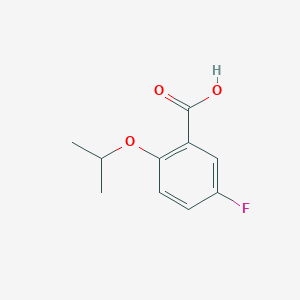

![5-(4-Methoxyphenyl)-6-sulfanylidene-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2744954.png)
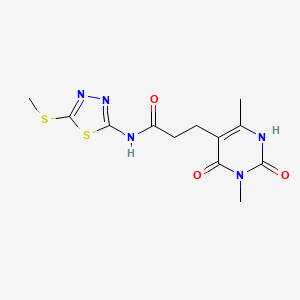
![8-(4-Tert-butylbenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2744957.png)

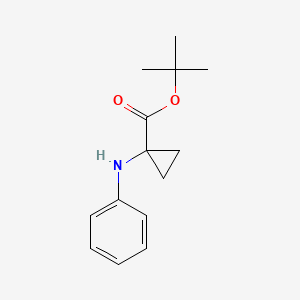
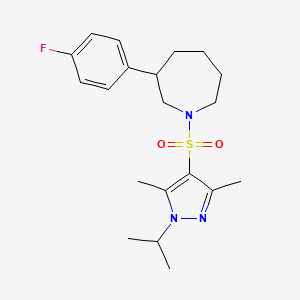
![6-(4-(4-nitrophenyl)piperazine-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2744965.png)
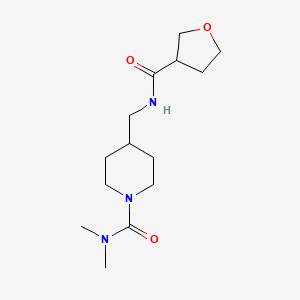
![(Z)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2744968.png)
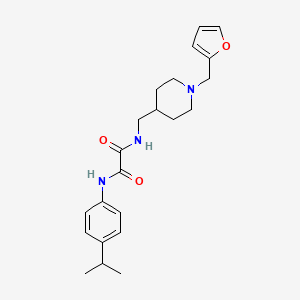
![3-(3-fluorophenyl)-5-oxo-N-(2-thienylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2744972.png)
![[4-(1H-Imidazol-4-yl)phenyl]methanol](/img/structure/B2744973.png)